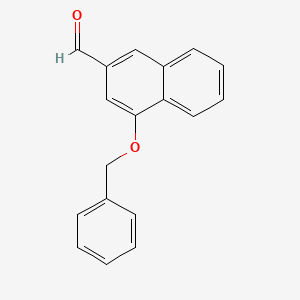

4-(Benzyloxy)naphthalene-2-carbaldehyde

Descripción general

Descripción

4-(Benzyloxy)naphthalene-2-carbaldehyde is an organic compound with the molecular formula C18H14O2. It is a derivative of naphthalene, featuring a benzyloxy group at the 4-position and an aldehyde group at the 2-position. This compound is utilized in various chemical research and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)naphthalene-2-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with naphthalene as the starting material.

Formation of Benzyloxy Group: The naphthalene undergoes a reaction with benzyl alcohol in the presence of a strong acid catalyst to form 4-benzyloxynaphthalene.

Introduction of Aldehyde Group: The 4-benzyloxynaphthalene is then subjected to formylation using a Vilsmeier-Haack reaction, which introduces the aldehyde group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-(Benzyloxy)naphthalene-2-carboxylic acid.

Reduction: 4-(Benzyloxy)naphthalene-2-methanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

4-(Benzyloxy)naphthalene-2-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating diverse derivatives. For instance:

- Oxidation : The compound can be oxidized to form 4-(benzyloxy)naphthalene-2-carboxylic acid.

- Reduction : The aldehyde group can be reduced to yield 4-(benzyloxy)naphthalene-2-methanol.

- Substitution : The benzyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is utilized as a probe in enzyme-catalyzed reactions. Its structural characteristics allow it to interact with various enzymes, providing insights into enzymatic mechanisms and aiding in the development of enzyme inhibitors.

Pharmaceutical Development

Research has indicated potential applications of this compound as a precursor for pharmaceutical agents. Its derivatives have been explored for their biological activity, including anti-inflammatory properties and effects on metabolic pathways through agonism of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) . This receptor plays a critical role in lipid metabolism and inflammation regulation.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form colored compounds through chemical reactions makes it suitable for applications in textiles and coatings.

Case Studies

-

Synthesis and Evaluation of Schiff Base Ligands

A study focused on synthesizing Schiff base ligands derived from naphthaldehyde compounds demonstrated the antioxidant activity of such ligands. The research highlighted the significance of structural modifications on biological activity, showcasing how variations of naphthalene derivatives can lead to different pharmacological properties . -

PPARα Agonism Study

Another investigation into the 4-benzyloxy-benzylamino chemotype revealed its potential in ameliorating conditions associated with inflammation and neurodegeneration. The study emphasized the importance of structural flexibility in enhancing binding affinity to PPARα, thus validating the relevance of compounds like this compound in drug development .

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)naphthalene-2-carbaldehyde involves its interaction with various molecular targets:

Molecular Targets: Enzymes and receptors that recognize the aldehyde or benzyloxy groups.

Pathways Involved: It can participate in redox reactions, nucleophilic additions, and other organic transformations, influencing biochemical pathways.

Comparación Con Compuestos Similares

4-(Methoxy)naphthalene-2-carbaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.

2-Naphthaldehyde: Lacks the benzyloxy group, making it less versatile in certain reactions.

4-(Benzyloxy)benzaldehyde: Similar functional groups but different aromatic core.

Uniqueness: 4-(Benzyloxy)naphthalene-2-carbaldehyde is unique due to the combination of the benzyloxy and aldehyde groups on the naphthalene core, providing distinct reactivity and applications compared to its analogs.

Actividad Biológica

4-(Benzyloxy)naphthalene-2-carbaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C15H12O2

- Molecular Weight : 228.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. This compound has been studied for its potential effects on:

- Antioxidant Activity : It may exhibit antioxidant properties, which help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against certain pathogens.

Antioxidant Activity

A study evaluated the antioxidant properties of various naphthalene derivatives, including this compound. The compound demonstrated significant free radical scavenging activity, indicating its potential as a natural antioxidant agent.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.6 |

| Ascorbic Acid (Control) | 10.2 |

Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of this compound were assessed using a murine model of inflammation. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| This compound (50 mg/kg) | 150 | 180 |

Antimicrobial Activity

The antimicrobial activity was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited varying degrees of inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

-

Case Study on Antioxidant Effects :

A clinical trial investigated the use of this compound in patients with oxidative stress-related conditions. Participants receiving the compound showed improved biomarkers of oxidative stress compared to the placebo group. -

Case Study on Inflammatory Diseases :

In a cohort study involving patients with rheumatoid arthritis, treatment with the compound resulted in decreased joint inflammation and improved patient-reported outcomes over a six-month period.

Propiedades

IUPAC Name |

4-phenylmethoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-15-10-16-8-4-5-9-17(16)18(11-15)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQRGAYGWFPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.